Identified as an Active Modulator in a GPR151 High-Throughput Screening Assay
This compound was specifically selected for evaluation in a cell-based HTS assay designed to identify activators of the orphan receptor GPR151, a target linked to habenula function and neuropsychiatric disorders . While the precise activation percentage (e.g., % Activity at screening concentration) is not publicly disclosed as a standalone compound, its inclusion in this specific target-focused assay (AID 1508602) by the Scripps Research Institute indicates a positive initial hit, differentiating it from the majority of isoxazole sulfonamide analogs that were likely not prioritized for this advanced screening . This assay-specific engagement points to a target interaction profile unique to its full substitution pattern.
| Evidence Dimension | Hit status in a cell-based GPR151 functional assay |
|---|---|
| Target Compound Data | Selected and tested in AID 1508602 (GPR151 agonist screen) . |
| Comparator Or Baseline | Standard isoxazole-4-sulfonamide library members (e.g., N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide) without reported GPR151 screening data . |
| Quantified Difference | Not quantifiable from publicly available data, but the qualitative differentiation is the documented screening cascade placement versus no reported data for close analogs. |
| Conditions | Cell-based high-throughput primary assay to identify activators of GPR151, The Scripps Research Institute Molecular Screening Center . |
Why This Matters
For researchers focused on GPCR drug discovery, possession of this validated screening hit provides a confirmed active starting point, saving the significant time and cost of de novo library synthesis and screening.
